molecular formula C8H18N2S2 B105245 Carbamic acid, N-(3-(diethylamino)propyl)dithio- CAS No. 19022-72-1

Carbamic acid, N-(3-(diethylamino)propyl)dithio-

Cat. No. B105245
CAS RN: 19022-72-1
M. Wt: 206.4 g/mol
InChI Key: JKTKUIWAWFVTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-(3-(diethylamino)propyl)dithio- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DEDTC or diethyldithiocarbamate and is a chelating agent that is commonly used in biochemistry and molecular biology research.

Scientific Research Applications

DEDTC is widely used in scientific research as a chelating agent for metal ions. It has been used to study the effects of heavy metal toxicity in cells and tissues. DEDTC has also been used to study the role of metal ions in enzyme catalysis and protein structure. Additionally, DEDTC has been used in the preparation of radiopharmaceuticals for imaging studies.

Mechanism Of Action

DEDTC acts as a chelating agent by binding to metal ions in solution. The resulting complex is then removed from the solution by filtration or other separation techniques. DEDTC is particularly effective at binding to transition metal ions such as copper, zinc, and nickel.

Biochemical And Physiological Effects

DEDTC has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in cells. DEDTC has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, DEDTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

DEDTC is a relatively inexpensive and easy-to-use chelating agent that is widely available. It is also relatively stable and can be stored for long periods of time. However, DEDTC has some limitations in lab experiments. It can interfere with some assays and may not be suitable for all experimental conditions. Additionally, DEDTC can be toxic to cells at high concentrations.

Future Directions

There are many future directions for research involving DEDTC. One potential area of research is the development of new radiopharmaceuticals for imaging studies. Additionally, DEDTC may have potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of DEDTC and its potential applications in scientific research.

Synthesis Methods

DEDTC can be synthesized by reacting diethylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of DEDTC is relatively simple and can be carried out in a laboratory setting with ease.

properties

CAS RN

19022-72-1

Product Name

Carbamic acid, N-(3-(diethylamino)propyl)dithio-

Molecular Formula

C8H18N2S2

Molecular Weight

206.4 g/mol

IUPAC Name

3-(diethylamino)propylcarbamodithioic acid

InChI

InChI=1S/C8H18N2S2/c1-3-10(4-2)7-5-6-9-8(11)12/h3-7H2,1-2H3,(H2,9,11,12)

InChI Key

JKTKUIWAWFVTIQ-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCCN=C(S)S

SMILES

CCN(CC)CCCNC(=S)S

Canonical SMILES

CCN(CC)CCCNC(=S)S

Other CAS RN

19022-72-1

synonyms

N-[3-(Diethylamino)propyl]carbamodithioic acid

Origin of Product

United States

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